

# Fmoc-Val-OSu: A Technical Guide for Peptide Synthesis and Biological Context

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## Compound of Interest

Compound Name: *Fmoc-val-osu*

Cat. No.: *B557352*

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This guide provides a comprehensive technical overview of **Fmoc-Val-OSu** (Fluorenylmethyloxycarbonyl-Valine-N-hydroxysuccinimide ester), a critical reagent in solid-phase peptide synthesis (SPPS). It covers the core chemical properties, a detailed experimental protocol for its use, and the biological significance of the valine residue in cellular signaling pathways.

## Core Chemical and Physical Properties

**Fmoc-Val-OSu** is an amino acid derivative specifically designed for efficient peptide synthesis. The N-terminal  $\alpha$ -amino group of valine is protected by a base-labile Fmoc group, while the C-terminal carboxylic acid is activated as an N-hydroxysuccinimide (OSu) ester. This pre-activation facilitates a rapid and efficient coupling reaction to the free N-terminus of a growing peptide chain.

Property	Value	References
CAS Number	130878-68-1	[1][2][3][4]
Molecular Formula	C <sub>24</sub> H <sub>24</sub> N <sub>2</sub> O <sub>6</sub>	[1][2][3]
Molecular Weight	436.46 g/mol	[2]
Appearance	White to off-white solid	[1]
Purity	Typically ≥99% (HPLC)	[3]
Solubility	Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1]	
Storage	Store at 2-8°C in a dry environment to prevent moisture-induced degradation. [5]	

## Experimental Protocol: Single Coupling Cycle in Fmoc-SPPS

The following protocol outlines a standard single coupling cycle for incorporating a valine residue into a peptide chain using **Fmoc-Val-OSu** on a solid support resin.

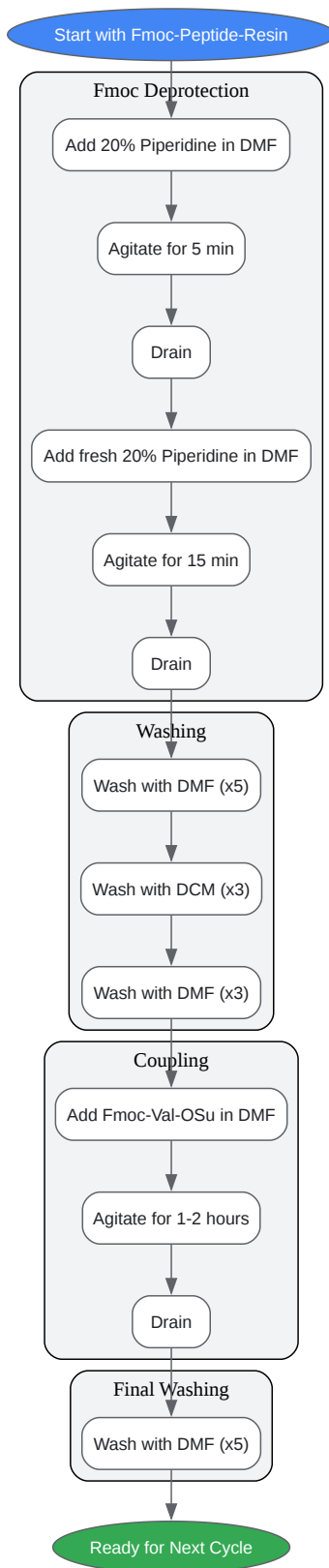
Materials:

- Fmoc-protected peptide-resin
- **Fmoc-Val-OSu**
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Coupling Solution: **Fmoc-Val-OSu** dissolved in DMF
- Washing Solvents: DMF, Dichloromethane (DCM)

- Reaction vessel for SPPS
- Inert gas (Nitrogen or Argon)

Procedure:

- Resin Swelling: The peptide-resin is first swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.
- Fmoc Deprotection:
  - The swelling solvent is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin.
  - The mixture is agitated for an initial 5 minutes.
  - The deprotection solution is drained, and a fresh aliquot is added for a second 15-minute agitation to ensure complete removal of the Fmoc group.
- Washing: The resin is thoroughly washed multiple times with DMF and then with DCM to remove residual piperidine and the dibenzofulvene-piperidine adduct. A final series of washes with DMF prepares the resin for the coupling step.
- Coupling:
  - A solution of **Fmoc-Val-OSu** (typically 1.5 to 3 equivalents relative to the resin loading capacity) in DMF is prepared.
  - This solution is added to the deprotected peptide-resin.
  - The reaction is allowed to proceed for 1-2 hours at room temperature with agitation. The OSu ester reacts with the newly exposed N-terminal amine on the peptide chain, forming a stable peptide bond.
- Final Washing: The resin is washed thoroughly with DMF to remove any unreacted **Fmoc-Val-OSu** and byproducts, preparing the newly elongated peptide chain for the next cycle of deprotection and coupling.



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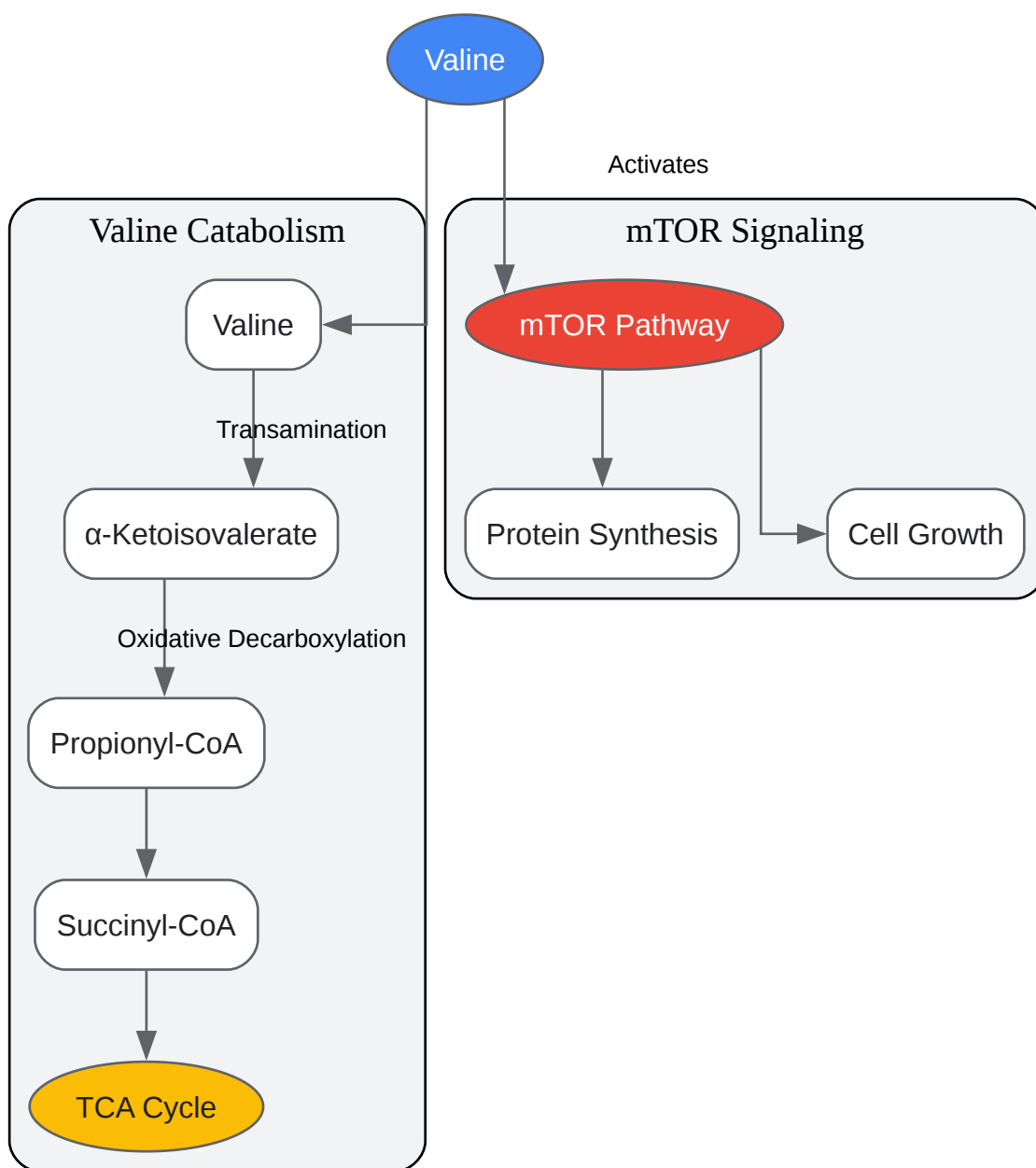
A typical workflow for a single coupling cycle in Fmoc-SPPS.

## Biological Context: Valine Metabolism and Signaling

While **Fmoc-Val-OSu** is a synthetic molecule, the valine it incorporates into peptides is an essential branched-chain amino acid (BCAA) with significant roles in cellular metabolism and signaling. The catabolism of valine not only contributes to energy production but also influences key regulatory pathways.

Valine catabolism begins with a transamination step to form  $\alpha$ -ketoisovalerate, which is then converted through a series of enzymatic reactions to propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.

Furthermore, valine has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway.<sup>[3][5]</sup> The mTOR pathway is a crucial regulator of cell growth, proliferation, and protein synthesis. Activation of mTOR by amino acids like valine promotes protein synthesis, which is a fundamental process for cell growth and function.



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Metabolic pathway of valine and its activation of the mTOR signaling pathway.

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